molecular formula C23H18N2O3 B3563005 3-[2-(4-benzoylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(4-benzoylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No.: B3563005
M. Wt: 370.4 g/mol
InChI Key: QEKZNMFPJJLESB-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused rings, a benzene ring and a quinazoline ring . They have been the subject of considerable interest due to their diverse range of biological properties .


Synthesis Analysis

The synthesis of quinazolinones usually involves the amidation of anthranilic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride under reflux to afford the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinones consists of a bicyclic system with a benzene ring fused to a quinazoline ring . The exact structure of “3-[2-(4-benzoylphenoxy)ethyl]-4(3H)-quinazolinone” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including reactions with the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and reactions with metal ions . They can also participate in Mannich reactions and cycloaddition reactions .

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their specific structure and the biological system they interact with. Some quinazolinones have been found to have antimicrobial activity, potentially due to interactions with key functional proteins in bacterial cell division .

Properties

IUPAC Name

3-[2-(4-benzoylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(17-6-2-1-3-7-17)18-10-12-19(13-11-18)28-15-14-25-16-24-21-9-5-4-8-20(21)23(25)27/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKZNMFPJJLESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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